4-Chloro-N-[(pentafluorophenyl)methyl]benzamide
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Overview
Description
4-Chloro-N-[(pentafluorophenyl)methyl]benzamide is a synthetic organic compound with a molecular formula of C14H7ClF5NO This compound is characterized by the presence of a chlorobenzamide moiety linked to a pentafluorophenyl group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[(pentafluorophenyl)methyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,3,4,5,6-pentafluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(pentafluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzamide ring can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The compound can be reduced to form corresponding amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction with LiAlH4 can produce an amine.
Scientific Research Applications
4-Chloro-N-[(pentafluorophenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[(pentafluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
- 4-(aminosulfonyl)-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide
Uniqueness
4-Chloro-N-[(pentafluorophenyl)methyl]benzamide is unique due to its specific combination of a chlorobenzamide moiety and a pentafluorophenyl group. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, which may not be present in similar compounds.
Properties
IUPAC Name |
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c15-7-3-1-6(2-4-7)14(22)21-5-8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSQFUHIDFTYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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